molecular formula C21H26O10 B1310630 1,2,4,6-tetra-O-acetyl-3-O-benzyl-beta-D-glucopyranose CAS No. 39686-94-7

1,2,4,6-tetra-O-acetyl-3-O-benzyl-beta-D-glucopyranose

Cat. No. B1310630
CAS RN: 39686-94-7
M. Wt: 438.4 g/mol
InChI Key: SJPSXDYBIIGRQJ-YMQHIKHWSA-N
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Description

The compound "1,2,4,6-tetra-O-acetyl-3-O-benzyl-beta-D-glucopyranose" is a chemically modified derivative of beta-D-glucopyranose, where specific hydroxyl groups have been protected by acetyl and benzyl groups. This modification is commonly employed in the field of carbohydrate chemistry to prevent unwanted reactions at these positions during subsequent chemical transformations.

Synthesis Analysis

The synthesis of related glucopyranose derivatives often involves the protection of hydroxyl groups to improve the yield and selectivity of glycosylation reactions. For instance, the synthesis of 1,3,4,6-tetra-O-acetyl-2-chloroacetamido-2-deoxy-beta-D-glucopyranose as a glycosyl donor for oligosaccharide synthesis employs acetyl groups for protection and has been shown to yield good to excellent results in the formation of beta-linked disaccharides . Similarly, the synthesis of 1-O-(acylaminoacyl)-2,3,4,6-tetra-O-benzyl-D-glucopyranoses involves the protection of hydroxyl groups with benzyl groups, which has been achieved with high yields using imidazole-promoted active ester and dicyclohexylcarbodiimide methods .

Molecular Structure Analysis

The molecular structure of glucopyranose derivatives can be complex, and the protection groups play a crucial role in their stability and reactivity. For example, the crystal structure of 1,2,3-Tri-O-acetyl-4,6-di-O-benzylidene-beta-D-glucopyranose, a related compound, has been determined using X-ray diffraction, revealing how the acetate and benzylidene protecting groups are arranged around the glucopyranose ring .

Chemical Reactions Analysis

Protected glucopyranose derivatives can undergo various chemical reactions. The presence of acetyl and benzyl groups can influence the reactivity and selectivity of these compounds in glycosylation reactions. For instance, the synthesis and reactions of 2,3,4,6-tetra-O-acetyl-1-S-(N-Acylaminoacyl)-1-thio-beta-D-glucopyranoses have shown a high tendency for S to O and S to N migrations, which are crucial for the synthesis of glycosylated amino acids . Additionally, the alpha-D-glucosylation of glucopyranosides using derivatives like 6-O-acetyl-2,3,4-tri-O-benzyl-D-glucopyranose has been performed with good alpha-selectivity, demonstrating the impact of protecting groups on the stereochemical outcome of the reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of "1,2,4,6-tetra-O-acetyl-3-O-benzyl-beta-D-glucopyranose" would be influenced by the presence of the acetyl and benzyl protecting groups. These groups increase the compound's hydrophobicity and resistance to hydrolysis, which can be beneficial in organic synthesis. The exact properties would depend on the specific configuration and substitution pattern of the molecule, which can be inferred from studies on similar compounds. For example, the crystal structure analysis provides insights into the molecule's solid-state conformation and potential intermolecular interactions, such as hydrogen bonding, which can affect its solubility and melting point .

Scientific Research Applications

  • Synthesis of Complex Carbohydrates : This compound is used in the synthesis of complex carbohydrates. For instance, Koto et al. (1981) demonstrated its use in one-stage β-glucosylation processes to create disaccharide derivatives, a crucial step in carbohydrate synthesis (Koto, Inada, Yoshida, Toyama, & Zen, 1981).

  • Passerini and Ugi Reactions : Ziegler et al. (1999) explored the Passerini and Ugi reactions of acetyl and benzyl protected anomeric β-D-glucopyranosyl isonitriles, demonstrating the versatility of this compound in facilitating complex organic reactions (Ziegler, Kaisers, Schlömer, & Koch, 1999).

  • Glycosylation Reactions : Excoffier et al. (1976) used this compound in glycosylation reactions, highlighting its role in synthesizing isomaltose (Excoffier, Gagnaire, & Vignon, 1976).

  • Synthesis of Sugar Derivatives : Baer et al. (1970) discussed the preparation of various sugar derivatives starting from related compounds, showcasing the chemical flexibility and utility of this molecule (Baer, Rank, & Kienzle, 1970).

  • Enzyme Inhibition Studies : Defaye et al. (1984) utilized a related compound in studies on enzyme inhibition, indicating its potential application in biochemical and medical research (Defaye, Driguez, Poncet, Chambert, & Petit-Glatron, 1984).

  • Synthesis of Glucopyranosyl Esters : Valenteković and Keglević (1980) synthesized glucopyranosyl esters from a similar compound, which are important in biochemical applications (Valenteković & Keglević, 1980).

properties

IUPAC Name

[(2R,3R,4S,5R,6S)-3,5,6-triacetyloxy-4-phenylmethoxyoxan-2-yl]methyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26O10/c1-12(22)26-11-17-18(28-13(2)23)19(27-10-16-8-6-5-7-9-16)20(29-14(3)24)21(31-17)30-15(4)25/h5-9,17-21H,10-11H2,1-4H3/t17-,18-,19+,20-,21-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJPSXDYBIIGRQJ-YMQHIKHWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC1C(C(C(C(O1)OC(=O)C)OC(=O)C)OCC2=CC=CC=C2)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)OC(=O)C)OC(=O)C)OCC2=CC=CC=C2)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50455622
Record name 1,2,4,6-tetra-O-acetyl-3-O-benzyl-beta-D-glucopyranose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50455622
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

438.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,2,4,6-tetra-O-acetyl-3-O-benzyl-beta-D-glucopyranose

CAS RN

39686-94-7
Record name 1,2,4,6-tetra-O-acetyl-3-O-benzyl-beta-D-glucopyranose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50455622
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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